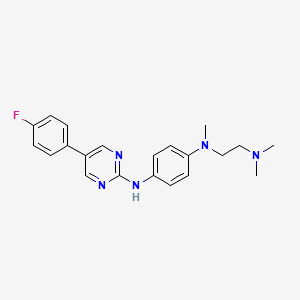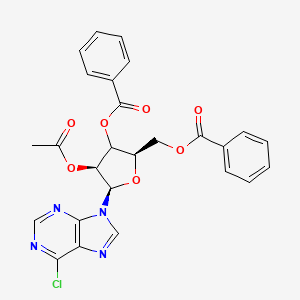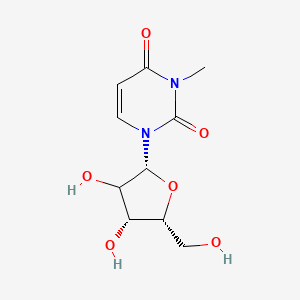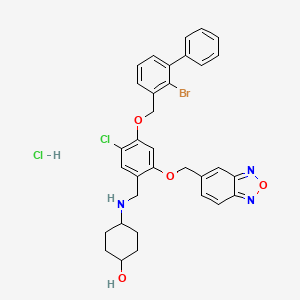
PD-1/PD-L1-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-18 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed cell death ligand 1 (PD-L1). This interaction is a critical immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and destroy cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PD-1/PD-L1-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a biphenyl core, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity and specificity for PD-L1 .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: PD-1/PD-L1-IN-18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium iodide or potassium tert-butoxide.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications that can enhance or alter its biological activity .
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Helps in understanding the role of PD-1/PD-L1 in immune regulation and cancer biology.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, aiming to enhance the immune system’s ability to target and destroy cancer cells.
Mecanismo De Acción
PD-1/PD-L1-IN-18 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The compound’s mechanism involves the inhibition of inhibitory signals that would otherwise suppress T cell activation and proliferation .
Comparación Con Compuestos Similares
BMS-202: Another small-molecule inhibitor that induces dimerization of PD-L1, blocking its interaction with PD-1.
Incyte-011: A potent PD-L1 inhibitor with high binding affinity and low cytotoxicity.
CH-4: A small-molecule inhibitor that effectively blocks the PD-1/PD-L1 interaction
Uniqueness: PD-1/PD-L1-IN-18 is unique due to its specific binding properties and its ability to effectively inhibit the PD-1/PD-L1 interaction with minimal off-target effects. Its design and synthesis have been optimized to enhance its pharmacokinetic properties and therapeutic potential .
Propiedades
Fórmula molecular |
C33H32BrCl2N3O4 |
|---|---|
Peso molecular |
685.4 g/mol |
Nombre IUPAC |
4-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C33H31BrClN3O4.ClH/c34-33-23(7-4-8-27(33)22-5-2-1-3-6-22)20-41-32-17-31(40-19-21-9-14-29-30(15-21)38-42-37-29)24(16-28(32)35)18-36-25-10-12-26(39)13-11-25;/h1-9,14-17,25-26,36,39H,10-13,18-20H2;1H |
Clave InChI |
NLRBJRMQHYWLTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NCC2=CC(=C(C=C2OCC3=CC4=NON=C4C=C3)OCC5=C(C(=CC=C5)C6=CC=CC=C6)Br)Cl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



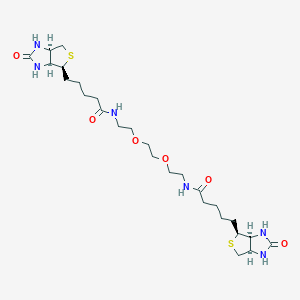
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)

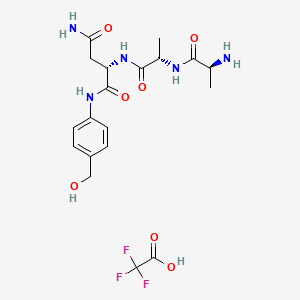
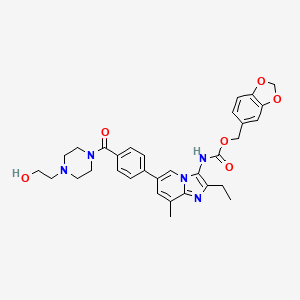
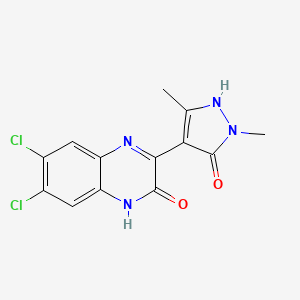
![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)

